molecular formula C17H14N2O B6281619 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile CAS No. 99102-24-6

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile

Cat. No.: B6281619
CAS No.: 99102-24-6
M. Wt: 262.3
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Description

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile is a chemical compound that belongs to the indole class of organic compounds. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile typically involves the reaction of 7-benzyloxyindole with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(benzyloxy)-1H-indol-3-yl]ethanamine
  • 2-[7-(benzyloxy)-1H-indol-3-yl]acetaldehyde
  • 2-[7-(benzyloxy)-1H-indol-3-yl]acetic acid

Uniqueness

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile is unique due to its specific structural features, such as the presence of the benzyloxy group and the nitrile group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

99102-24-6

Molecular Formula

C17H14N2O

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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